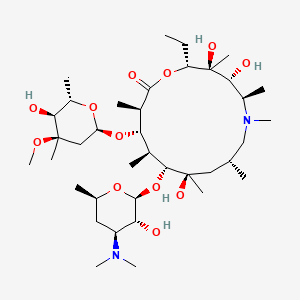
JTE-052
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
JTE-052 is a potent and selective JAK inhibitor. JTE-052 regulates contact hypersensitivity by downmodulating T cell activation and differentiation. JTE-052 improves skin barrier function through suppressing signal transducer and activator of transcription 3 signaling. JTE-052 inhibited the JAK1, JAK2, JAK3, and tyrosine kinase (Tyk)2 enzymes in an adenosine triphosphate (ATP)-competitive manner and inhibited cytokine signaling evoked by IL-2, IL-6, IL-23, granulocyte/macrophage colony-stimulating factor, and IFN-α. JTE-052 inhibited the activation of inflammatory cells, such as T cells, B cells, monocytes, and mast cells, in vitro.
Aplicaciones Científicas De Investigación
1. Application in Atopic Dermatitis
JTE-052, a novel Janus kinase (JAK) inhibitor, has been studied for its safety, tolerability, and efficacy in treating atopic dermatitis (AD). In a study by Nakagawa et al. (2018), JTE-052 ointment demonstrated low potential for phototoxicity and was safe and well-tolerated in both healthy volunteers and AD patients. Its application showed efficacy in reducing disease severity and pruritus scores in AD patients, suggesting its potential as a treatment for AD (Nakagawa et al., 2018).
2. Anti-Inflammatory Properties
Tanimoto et al. (2014) investigated JTE-052's pharmacological properties, finding it to be a potent JAK inhibitor with significant anti-inflammatory effects. The study demonstrated its ability to inhibit cytokine signaling and activation of various inflammatory cells, suggesting its potential as an anti-inflammatory agent for diverse inflammatory responses (Tanimoto et al., 2014).
3. Effectiveness in Chronic Dermatitis
Another study by Tanimoto et al. (2018) compared JTE-052 with conventional therapeutic agents in chronic dermatitis rodent models. The research showed that JTE-052 was more effective in reducing skin inflammation and ameliorating symptoms than conventional therapies. It inhibited Th1-, Th2-, and Th17-type inflammatory responses, indicating its promise as an alternative treatment for various types of chronic dermatitis (Tanimoto et al., 2018).
4. Regulation of Contact Hypersensitivity
In 2016, Amano et al. studied the role of JTE-052 in contact hypersensitivity (CHS), a skin inflammatory disorder. The study revealed that oral administration of JTE-052 attenuated CHS by inhibiting antigen-specific T cell activation and subsequent inflammation, without affecting T cell migration. This finding suggests the potential of JTE-052 in treating acquired skin immunity disorders like CHS (Amano et al., 2016).
5. Improvement in Locomotor Activity in Arthritis
A study by Tanimoto et al. (2015) found that JAK inhibition by JTE-052 significantly improved spontaneous locomotor activity in rats with adjuvant-induced arthritis. This improvement was associated with reductions in articular inflammation and joint destruction, suggesting JTE-052's potential in enhancing the quality of life for patients with rheumatoid arthritis (Tanimoto et al., 2015).
Propiedades
Nombre del producto |
JTE-052 |
|---|---|
Nombre IUPAC |
Unknown |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
JTE-052; JTE 052; JTE 052. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



